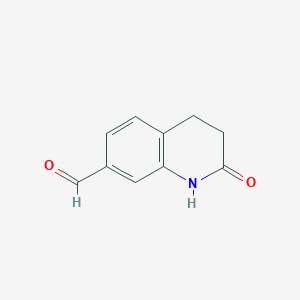

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

Description

General Significance of Tetrahydroquinoline and Quinolinone Core Structures in Chemical Research

The tetrahydroquinoline and quinolinone scaffolds are heterocyclic motifs of considerable importance in chemical and pharmaceutical research. These core structures are prevalent in a wide array of natural products and synthetic molecules that exhibit significant biological activities. mdpi.comnih.gov Their unique three-dimensional conformations and the ability to engage in various intermolecular interactions make them privileged scaffolds in drug discovery.

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a fundamental feature in numerous synthetic pharmaceuticals and natural alkaloids. mdpi.comnih.gov Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological effects, including antiarrhythmic, antiviral, antimalarial, and anticancer properties. nih.govresearchgate.netwikipedia.org Similarly, the quinolinone ring system is a common structural component in medicinal chemistry, with derivatives showing promise as anticancer and antibacterial agents. mdpi.com The versatility of these scaffolds allows for extensive functionalization, enabling chemists to modulate their physicochemical properties and biological targets. Research has shown that both naturally occurring and synthetic compounds based on these frameworks can influence various cellular processes, such as cell proliferation, apoptosis, and DNA fragmentation. nih.goveurekaselect.com

The following table highlights some notable examples of bioactive compounds that feature the tetrahydroquinoline or quinolinone core, illustrating their therapeutic relevance.

| Compound Name | Core Structure | Noted Biological Activity |

| Nicainoprol | Tetrahydroquinoline | Antiarrhythmic agent nih.gov |

| Oxamniquine | Tetrahydroquinoline | Schistosomicide (anti-parasitic) nih.gov |

| Virantmycin | Tetrahydroquinoline | Antiviral and antifungal antibiotic nih.gov |

| Helquinoline | Tetrahydroquinoline | Antibiotic nih.gov |

| Duvelisib | Isoquinolinone | Anticancer (PI3K inhibitor) researchgate.net |

The Role of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde as a Key Research Substrate and Intermediate

This compound is a synthetic organic compound that serves primarily as a versatile intermediate or building block in the synthesis of more complex molecules. Its chemical architecture combines the biologically relevant 2-oxo-1,2,3,4-tetrahydroquinoline (a dihydrocarbostyril) scaffold with a reactive carbaldehyde (aldehyde) functional group at the 7-position.

The significance of this compound lies in the synthetic possibilities offered by its distinct components:

The 2-Oxo-1,2,3,4-tetrahydroquinoline Core: This moiety acts as a foundational scaffold that is known to be associated with various biological activities. By using this core, chemists can design and synthesize novel derivatives for screening in drug discovery programs.

The 7-Carbaldehyde Group: The aldehyde is a highly reactive functional group that can participate in a wide range of chemical transformations. This allows for the elaboration of the core structure into a diverse library of compounds. Common reactions involving the aldehyde group include:

Schiff Base Formation: Reaction with primary amines to form imines, which can be further modified or are themselves biologically active.

Reductive Amination: Conversion of the aldehyde into a new amine linkage, providing a key step in building larger molecular frameworks.

Wittig Reaction: Formation of a carbon-carbon double bond, allowing for the introduction of various substituents.

Condensation Reactions: Such as the Knoevenagel or Aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions.

Therefore, this compound is not typically an end-product but rather a crucial starting material for creating novel derivatives intended for evaluation in medicinal chemistry, materials science, and other areas of chemical research.

Overview of Prior Research Trends in Tetrahydroquinoline and Quinolinone Chemistry

Research interest in tetrahydroquinoline and quinolinone chemistry has been robust and has evolved over several decades, driven by the scaffolds' prevalence in bioactive molecules. Early research often focused on the isolation of natural products containing these cores and the total synthesis of these complex structures.

In recent years, several key trends have emerged in the field:

Development of Novel Synthetic Methodologies: A significant portion of research has been dedicated to creating more efficient, stereoselective, and environmentally benign methods for synthesizing these scaffolds. This includes the development and application of domino reactions (also known as cascade or tandem reactions), which allow for the construction of complex molecules from simple starting materials in a single operation, improving atom economy and reducing waste. nih.gov Multicomponent reactions (MCRs) have also become a powerful tool for generating large libraries of diverse tetrahydroquinoline derivatives for biological screening. nih.govnih.gov

Focus on Anticancer Applications: A major thrust of contemporary research is the exploration of tetrahydroquinoline and quinolinone derivatives as potential anticancer agents. researchgate.netnih.goveurekaselect.com Studies have focused on designing compounds that can induce apoptosis, inhibit tumor cell migration, or target specific signaling pathways, such as the PI3K/AKT/mTOR pathway. researchgate.net

Asymmetric Synthesis: As the biological activity of chiral molecules often depends on their specific stereochemistry, there has been a growing emphasis on asymmetric synthesis. This involves the use of chiral catalysts and auxiliaries to produce enantiomerically pure tetrahydroquinolines, which is crucial for developing effective and selective therapeutic agents. wikipedia.org

Exploration of New Biological Targets: While anticancer activity remains a primary focus, researchers are also investigating these compounds for other therapeutic applications. This includes their potential as antioxidants, enzyme inhibitors (e.g., α-amylase), and agents for treating neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

These trends highlight a continuous effort to leverage the unique chemical properties of the tetrahydroquinoline and quinolinone scaffolds to address challenges in medicine and synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5-6H,3-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLQHODYNBTGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229467 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917836-04-5 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917836-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 1,2,3,4 Tetrahydroquinoline 7 Carbaldehyde

Strategies for Constructing the 2-Oxo-1,2,3,4-tetrahydroquinoline Ring System

The construction of the 2-oxo-1,2,3,4-tetrahydroquinoline core can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclization Reactions

Cyclization reactions represent the most direct approach to the tetrahydroquinoline framework, involving the formation of one or more rings in a single or sequential process.

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgchemijournal.com While the classic Pictet-Spengler reaction typically leads to tetrahydroisoquinolines, variations of this reaction can be adapted for the synthesis of the tetrahydroquinoline scaffold. This would conceptually involve the cyclization of a suitably substituted aniline (B41778) derivative. For the synthesis of a 2-oxo derivative, the starting materials would need to be appropriately chosen to incorporate the lactam functionality. Harsher reaction conditions, often requiring strong acids like hydrochloric acid or trifluoroacetic acid, may be necessary when dealing with less nucleophilic aromatic rings. wikipedia.org

A key consideration for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde via this route would be the selection of a starting aniline precursor already bearing the latent or protected aldehyde functionality at the para-position.

Table 1: Examples of Pictet-Spengler Type Reactions for Tetrahydroquinoline Analogs

| Amine Precursor | Carbonyl Component | Catalyst | Product | Reference |

|---|---|---|---|---|

| β-phenethylamine | Dimethoxymethane | Hydrochloric acid | Tetrahydroisoquinoline | wikipedia.org |

The Povarov reaction is a powerful acid-catalyzed three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline derivative. sci-rad.commdpi.com This formal aza-Diels-Alder reaction offers a convergent and atom-economical approach to highly substituted tetrahydroquinolines. The reaction proceeds through the in situ formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. beilstein-journals.org

To apply this to the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline ring system, a dienophile containing a latent carboxylate or a related functional group that can be converted to the lactam would be necessary. For the specific target of this compound, one would employ a 4-aminobenzaldehyde (B1209532) derivative as the aniline component.

Table 2: Key Features of the Povarov Reaction for Tetrahydroquinoline Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Three-component [4+2] cycloaddition | sci-rad.com |

| Reactants | Aniline, Aldehyde, Electron-rich alkene | mdpi.com |

| Catalyst | Lewis or Brønsted acids | sci-rad.com |

Transition metal catalysis provides a versatile platform for the synthesis of heterocyclic compounds, including tetrahydroquinolines. Copper-catalyzed reactions, in particular, have been employed for the intramolecular cyclization of suitable precursors to afford the desired ring system. These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives has been developed for the synthesis of isoquinolines, and analogous strategies could be envisioned for quinolinone synthesis. synarchive.com

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold could potentially be achieved through the copper-catalyzed cyclization of an appropriately substituted acrylamide (B121943) derivative of an aniline. The introduction of the 7-carbaldehyde group would necessitate the use of a starting aniline with this substituent already in place.

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and high temperatures. researchgate.netrsc.org The electrochemical synthesis of tetrahydroquinoline derivatives can be achieved through various strategies, including the reductive cyclization of nitro-aromatics or the oxidative coupling of anilines with suitable partners. rsc.org These methods allow for the functionalization of the tetrahydroquinoline ring system under mild conditions. researchgate.net

For the synthesis of this compound, an electrochemical approach could involve the cyclization of a precursor molecule containing the necessary functional groups, or the direct functionalization of a pre-synthesized 2-oxo-1,2,3,4-tetrahydroquinoline at the 7-position through an electrochemical process.

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. nih.govmdpi.com These reactions are characterized by their high atom economy and ability to rapidly generate molecular complexity from simple starting materials. nih.gov Various domino reactions have been developed for the synthesis of tetrahydroquinolines, often involving a sequence of reactions such as reduction, cyclization, and rearrangement. nih.govmdpi.com

A potential domino approach to this compound could involve the reaction of a substituted aniline with a Michael acceptor that also contains a latent aldehyde functionality, followed by an intramolecular cyclization and lactamization sequence.

Table 3: Types of Domino Reactions for Tetrahydroquinoline Synthesis

| Domino Sequence | Description | Reference |

|---|---|---|

| Reduction-Cyclization | Reduction of a nitro group followed by intramolecular cyclization. | nih.gov |

| SNAr-Terminated Sequences | Nucleophilic aromatic substitution as the final ring-closing step. | nih.gov |

Annulation of Aza-ortho-quinone Methide Precursors

A powerful strategy for constructing the tetrahydroquinoline core involves the annulation of aza-ortho-quinone methides (aza-o-QMs). These highly reactive intermediates can be generated in situ from stable precursors like N-(o-chloromethyl)aryl sulfonamides. researchgate.net The subsequent cycloaddition reaction, often an inverse-electron-demand aza-Diels-Alder reaction, allows for the efficient formation of the six-membered nitrogen-containing ring. nih.govacs.org This method is valued for its ability to proceed under mild conditions and produce functionalized tetrahydroquinoline derivatives in high yields. nih.gov The versatility of this approach is demonstrated by its application in [4+2], [4+3], and [5+1] annulation reactions to access a variety of nitrogen-containing heterocycles. researchgate.netthieme-connect.comnih.gov

| Reaction Type | Precursor Example | Key Feature | Ref. |

| [4+2] Cycloaddition | N-(o-chloromethyl)aryl sulfonamides | Inverse-electron-demand aza-Diels-Alder | nih.gov |

| [5+1] Annulation | In situ generated aza-o-QMs | Access to 3,4-dihydroquinazolin-2(1H)-ones | researchgate.net |

| [4+3] Annulation | aza-o-QMs with arylcarbohydrazonoyl chlorides | Synthesis of 1H-benzo[e] nih.govacs.orgthieme-connect.comtriazepines | nih.gov |

Fries-Like Rearrangements for Scaffold Formation

The formation of the quinolinone scaffold can also be accomplished through rearrangement reactions. A notable example is the Fries-like rearrangement of N-arylazetidin-2-ones. nih.gov This reaction is typically promoted by a strong acid, such as triflic acid, which facilitates the intramolecular cyclization process at room temperature. This method provides a direct route to 2,3-dihydro-4(1H)-quinolinones, which are structurally isomeric to the 2-oxo-tetrahydroquinoline system and represent a key synthetic intermediate. nih.gov The efficiency of this rearrangement can be influenced by the electronic nature of substituents on the aromatic ring. nih.gov

One-Pot and Multi-Component Reaction Approaches

In the pursuit of synthetic efficiency and atom economy, one-pot and multi-component reactions (MCRs) have emerged as powerful tools for constructing complex molecules like tetrahydroquinolines. nih.gov The Povarov reaction, a type of (4+2) cycloaddition, is a prominent MCR that combines an aromatic aldehyde, an arylamine, and a dienophile in a single step to yield tetrahydroquinoline derivatives. researchgate.net This approach is advantageous due to its operational simplicity and the ability to generate molecular diversity quickly. researchgate.net Similarly, Mannich-type MCRs, involving the condensation of an amine, formaldehyde, and a compound with an acidic proton (like a tetrahydroquinoline precursor), offer a direct route to functionalized products. nih.gov These methods shorten synthetic sequences by avoiding the isolation of intermediates, thereby saving time and resources. nih.govnih.gov

Specific Synthetic Routes for this compound

While general methods establish the core structure, the synthesis of the specifically substituted this compound requires a targeted approach that strategically incorporates the 7-carbaldehyde group.

Step-by-Step Synthesis from Precursor Molecules

A plausible synthetic route to the title compound can be envisioned starting from a substituted o-nitroarylcarbaldehyde. A key strategy in quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

A potential multi-step synthesis could proceed as follows:

Reduction and Condensation: An o-nitroarylcarbaldehyde bearing a substituent at the para-position (destined to become the 7-position of the quinoline) is reduced to the corresponding o-aminoarylcarbaldehyde. This reduction can be achieved using reagents like iron in the presence of an acid. rsc.org The resulting amine can then be condensed in situ with a molecule such as ethyl acetoacetate.

Cyclization and Aromatization: The intermediate from the condensation undergoes an intramolecular cyclization to form a dihydroquinoline, which then aromatizes to the quinoline ring system.

Formation of the 2-oxo moiety: The resulting quinoline can be converted to the 2-oxo (or quinolinone) derivative through various methods, such as oxidation or hydrolysis of a 2-chloroquinoline (B121035) intermediate. The synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is a well-established procedure. ijsr.net

Reduction of the Quinoline Ring: The aromatic quinoline ring is then selectively reduced to the 1,2,3,4-tetrahydroquinoline (B108954). This is commonly achieved through catalytic hydrogenation.

Installation of the Carbaldehyde: If not carried through the synthesis, the carbaldehyde group can be introduced at the 7-position using a formylation reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction, on an activated tetrahydroquinoline ring. elte.hu Alternatively, a precursor group at the 7-position, such as a carboxylic acid (e.g., 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid), can be reduced to the corresponding primary alcohol and then oxidized to the aldehyde. biosynth.com

Functional Group Transformations during Synthesis

The synthesis of this compound is contingent on a series of critical functional group transformations.

Reduction of Nitro Group: The conversion of an aromatic nitro group to a primary amine is a fundamental step, often accomplished with reducing agents like SnCl₂, Fe/HCl, or catalytic hydrogenation. rsc.org This transformation is essential for subsequent cyclization reactions that form the heterocyclic ring.

Amide/Lactam Formation: The creation of the 2-oxo functionality, which is a cyclic amide (lactam), is central to the scaffold. This can be achieved through cyclization of an appropriate amino acid derivative or oxidation of the corresponding tetrahydroquinoline.

Conversion of Carboxylic Acid to Aldehyde: A common method to obtain the carbaldehyde moiety involves a two-step process from a carboxylic acid. First, the carboxylic acid is reduced to a primary alcohol using reagents like LiAlH₄ or borane (B79455). The resulting alcohol is then subjected to a controlled oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to yield the aldehyde.

Direct Formylation: Electrophilic aromatic substitution reactions like the Vilsmeier-Haack (using POCl₃/DMF) or Gattermann reaction can introduce a formyl (-CHO) group directly onto the aromatic portion of the tetrahydroquinoline ring, provided the ring is sufficiently activated. ijsr.net

Chemical Reactivity and Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the 7-position of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a versatile functional handle for further molecular elaboration. Its reactivity is characteristic of aromatic aldehydes.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).

Reduction: The aldehyde can be reduced to a primary alcohol (7-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). elte.hu

Reductive Amination: In the presence of an amine and a reducing agent (such as sodium cyanoborohydride, NaBH₃CN), the aldehyde can undergo reductive amination to form a secondary or tertiary amine at the 7-position.

Carbon-Carbon Bond Formation: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene.

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of a secondary alcohol.

Condensation Reactions: The aldehyde can participate in base-catalyzed condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, with compounds containing active methylene (B1212753) groups to form α,β-unsaturated systems.

These transformations highlight the utility of the carbaldehyde group as a key site for introducing further complexity and diversity into the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.

Chemical Reactivity and Transformations of the 2-Oxo Moiety

The lactam (cyclic amide) functionality, specifically the 2-oxo group, also presents opportunities for chemical transformation.

The carbonyl group of the lactam in the 2-oxo-1,2,3,4-tetrahydroquinoline system can be reduced to a methylene group (-CH₂-), thereby converting the quinolinone to a 1,2,3,4-tetrahydroquinoline. This reduction typically requires strong reducing agents, as amides are less reactive than aldehydes or ketones. Potent hydride donors such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are generally used for this transformation. rsc.org The use of NaBH₄ is typically not sufficient to reduce the amide carbonyl.

Starting Material: this compound (or a protected derivative)

Product: 1,2,3,4-Tetrahydroquinoline-7-carbaldehyde (or a protected derivative)

Reaction Type: Reduction of Lactam

| Reducing Agent | Typical Solvent | Temperature | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | Will also reduce the aldehyde |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | Reflux | Will also reduce the aldehyde |

Note: The data in this table is illustrative and based on typical conditions for lactam reductions.

Electrophilic Substitution on the Aromatic Ring System

The aromatic ring of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring will govern the position of substitution. The fused aliphatic ring and the amide nitrogen (which can donate electron density to the ring through resonance) are activating and ortho-, para-directing. In the case of the 7-substituted title compound, further substitution would be directed to the available positions on the aromatic ring, primarily positions 5 and potentially 6, depending on the steric and electronic influences of the existing carbaldehyde group. However, the carbaldehyde group itself is a deactivating, meta-directing group, which would complicate the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Mechanistic Studies of Key Synthetic Transformations

The introduction of a formyl group onto the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold at the 7-position is a critical transformation that dictates the synthetic strategy for this compound. The mechanistic pathways for these formylation reactions are crucial for understanding reaction outcomes, optimizing conditions, and preventing the formation of undesired byproducts. Key synthetic methods for this transformation include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, each proceeding through a distinct mechanistic course.

The Vilsmeier-Haack reaction stands out as a common and efficient method for formylating electron-rich aromatic compounds. chem-station.com The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species is then attacked by the electron-rich aromatic ring of the 2-oxo-1,2,3,4-tetrahydroquinoline. The amide group in the quinolone ring is an activating group, directing the electrophilic substitution primarily to the para-position (C7). The subsequent intermediate undergoes hydrolysis during workup to yield the final aldehyde product. chem-station.com

Another relevant method is the Duff reaction, which utilizes hexamine as the formylating agent in the presence of an acid catalyst. wikipedia.org The mechanism involves the protonation and subsequent ring-opening of hexamine to generate an iminium ion electrophile. wikipedia.org This electrophile then attacks the aromatic ring of the 2-oxo-1,2,3,4-tetrahydroquinoline. A key feature of the Duff reaction mechanism is an intramolecular redox step that raises the oxidation state of the benzylic carbon to that of an aldehyde. wikipedia.org The final aldehyde is liberated upon acidic hydrolysis. wikipedia.org

The Reimer-Tiemann reaction offers an alternative pathway for the ortho-formylation of phenols, but it can also be applied to other activated aromatic systems. wikipedia.orgbyjus.com This reaction typically employs chloroform (B151607) in a basic solution to generate a highly reactive dichlorocarbene (B158193) species. wikipedia.orgbyjus.com The electron-rich aromatic ring of the 2-oxo-1,2,3,4-tetrahydroquinoline would then act as a nucleophile, attacking the dichlorocarbene. The resulting dichloromethyl intermediate is subsequently hydrolyzed under the basic reaction conditions to furnish the carbaldehyde group. wikipedia.org

Below is a comparative table summarizing the key mechanistic features of these formylation reactions as they would apply to the synthesis of this compound.

| Reaction | Formylating Agent | Electrophile | Key Mechanistic Steps |

| Vilsmeier-Haack | DMF/POCl₃ | Chloroiminium ion (Vilsmeier reagent) | 1. Formation of the Vilsmeier reagent. 2. Electrophilic aromatic substitution at the C7 position. 3. Hydrolysis of the resulting iminium ion. chem-station.comwikipedia.org |

| Duff Reaction | Hexamine | Iminium ion | 1. Generation of an iminium ion from hexamine. 2. Electrophilic attack on the aromatic ring. 3. Intramolecular redox reaction. 4. Hydrolysis to the aldehyde. wikipedia.org |

| Reimer-Tiemann | Chloroform/Base | Dichlorocarbene | 1. Generation of dichlorocarbene from chloroform. 2. Nucleophilic attack by the aromatic ring on the carbene. 3. Hydrolysis of the dichloromethyl intermediate. wikipedia.orgbyjus.com |

Structural Elucidation and Advanced Analytical Characterization of 2 Oxo 1,2,3,4 Tetrahydroquinoline 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde and its analogs. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

Aldehyde Proton: A highly deshielded singlet peak is expected in the range of 9.5-10.5 ppm, characteristic of the aldehyde proton (-CHO).

Aromatic Protons: The protons on the benzene (B151609) ring of the quinolinone core will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The specific splitting patterns (e.g., doublets, singlets) will depend on their positions and coupling with neighboring protons.

NH Proton: A broad singlet corresponding to the amide proton (N-H) is typically observed, often in the range of 8.0-11.0 ppm, with its exact position being sensitive to solvent and concentration. For instance, in some 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-one derivatives, a broad singlet for the NH proton appears around 4.13 ppm. semanticscholar.org

Aliphatic Protons: The methylene (B1212753) protons (-CH₂-) of the tetrahydroquinoline ring at positions C3 and C4 will appear as multiplets, typically in the upfield region of 2.5-3.5 ppm. For example, in 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-one, the CH₂ protons show a signal at 2.59 ppm. semanticscholar.org

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically between 190 and 200 ppm. The amide carbonyl carbon (C2) will also be downfield, generally in the range of 160-175 ppm. In related 5-oxo-hexahydroquinoline derivatives, the ketone carbonyl carbon appears around 194-197 ppm. nih.gov

Aromatic Carbons: Carbons of the benzene ring will show signals in the 110-150 ppm region. The carbon atom attached to the aldehyde group (C7) will be deshielded compared to the others.

Aliphatic Carbons: The sp³ hybridized carbons of the methylene groups (C3 and C4) will appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| ¹H | Amide (N-H) | 8.0 - 11.0 | Broad Singlet |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets/Doublets |

| ¹H | Aliphatic (-CH₂-) | 2.5 - 3.5 | Multiplets |

| ¹³C | Aldehyde (C=O) | 190 - 200 | - |

| ¹³C | Amide (C=O) | 160 - 175 | - |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | - |

| ¹³C | Aliphatic (-CH₂-) | 20 - 40 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be used.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of aromatic aldehydes typically involves characteristic losses. miamioh.edulibretexts.org Key expected fragmentation pathways include:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion, often leading to a prominent [M-H]⁺ peak. This is a common fragmentation for aromatic aldehydes. miamioh.eduyoutube.com

Loss of the formyl radical (M-29): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a CHO radical, resulting in an [M-29]⁺ peak. miamioh.edulibretexts.org

Loss of carbon monoxide (M-28): While sometimes attributed to CO loss, studies on aliphatic aldehydes suggest this peak often corresponds to the loss of ethene. stackexchange.com However, for aromatic systems, decarbonylation can occur.

Retro-Diels-Alder (RDA) fragmentation: The saturated heterocyclic ring can undergo RDA fragmentation, leading to the cleavage of the ring and providing structural information about the substituents.

Further Fragmentations: The initial fragments can undergo further cleavage. For instance, studies on isoquinoline (B145761) alkaloids show that fragments can be formed by the loss of substituent groups. nih.gov

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| M⁺ | [C₁₀H₉NO₂]⁺ | Molecular Ion |

| M-1 | [C₁₀H₈NO₂]⁺ | Loss of H radical from aldehyde |

| M-29 | [C₉H₈NO]⁺ | Loss of formyl radical (CHO) |

| M-28 | [C₉H₉NO]⁺ | Loss of carbon monoxide (CO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretching: A moderate to strong absorption band for the amide N-H stretch is expected in the region of 3200-3400 cm⁻¹. In related 2-oxo-quinoline derivatives, this N-H stretching vibration is observed as a broad band between 3000 and 3200 cm⁻¹. semanticscholar.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene groups will be observed as stronger bands just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

Aldehyde C-H Stretching: A characteristic pair of weak to medium bands for the aldehyde C-H stretch is expected around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of the band around 2750 cm⁻¹ is particularly diagnostic for an aldehyde. libretexts.org

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The amide carbonyl (lactam) will show a strong absorption typically between 1650 and 1680 cm⁻¹. For example, 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) shows a lactam C=O stretch at 1659 cm⁻¹. semanticscholar.org The aromatic aldehyde carbonyl will absorb at a slightly higher frequency, generally in the 1690-1715 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Aldehyde (C-H) | Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong |

| Amide (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering unambiguous structural confirmation and insights into intermolecular interactions like hydrogen bonding and π-stacking.

For derivatives of this compound, single-crystal X-ray diffraction would reveal:

The planarity of the aromatic ring and the conformation of the saturated heterocyclic ring.

The precise geometry of the amide and aldehyde functional groups.

The packing of molecules in the crystal lattice, governed by intermolecular forces. Hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygens as acceptors would be a prominent feature, likely leading to the formation of dimers or extended networks.

Studies on related quinolinone and quinazolinone structures have successfully employed this technique. For instance, the crystal structure of a 4-hydroxyquinazoline (B93491) nitrate (B79036) salt confirmed its isomeric form in the solid state. mdpi.com Similarly, analysis of quinolinone–chalcone derivatives revealed C–H···O and C–H···π interactions that contribute to supramolecular stability. ufg.br These examples underscore the power of X-ray crystallography in providing a detailed understanding of the solid-state architecture of such heterocyclic systems. nih.govnih.gov

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it essential for assessing the purity of synthesized this compound.

A typical HPLC method for purity assessment would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, is commonly used for the analysis of moderately polar organic compounds like quinolinones. nih.gov

Mobile Phase: A gradient elution system consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is often employed. nih.gov The mobile phase may be acidified with agents like formic acid or trifluoroacetic acid to ensure sharp peaks by protonating basic sites.

Detection: A UV detector is highly suitable, as the aromatic quinolinone chromophore will exhibit strong absorbance, typically in the range of 220-350 nm.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions. HPLC analysis has been successfully used to confirm ≥95% purity for various quinoline (B57606) derivatives. nih.gov

Electron Paramagnetic Resonance (EPR) for Metal Complexes Research

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, its derivatives can be designed as ligands to form paramagnetic transition metal complexes.

The aldehyde or amide groups, or other functionalized positions on the quinolinone ring, can act as coordination sites for metal ions such as Cu(II), Co(II), Ni(II), or Mn(II). acs.orgnih.gov EPR spectroscopy of these complexes provides valuable information about:

The oxidation state and electronic configuration of the metal center.

The geometry and symmetry of the coordination environment around the metal ion.

The nature of the metal-ligand bonding.

The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the electronic structure of the complex. illinois.edu For instance, EPR studies on Co(II) complexes with quinolinic derivatives have been used to determine the magnetic anisotropy (D value), which is crucial for understanding their magnetic properties. acs.org Therefore, EPR is a powerful tool for characterizing the electronic and structural properties of metal complexes involving ligands derived from the 2-oxo-tetrahydroquinoline scaffold. nih.gov

Transmission Electron Microscopy (TEM) for Material Morphology Studies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and structure of materials at the nanoscale. While not typically used for the structural elucidation of a single small molecule, TEM becomes relevant when this compound or its derivatives are part of larger nano- or micro-structured materials.

Applications could include:

Nanoparticle Characterization: If the quinolinone derivative is used to functionalize or stabilize nanoparticles, TEM can be used to visualize the size, shape, and dispersion of these nanoparticles. For example, TEM has been used to observe the morphology and size of SnO₂ nanoparticles employed as catalysts in the synthesis of quinoline derivatives. researchgate.net

Self-Assembled Structures: Derivatives designed to self-assemble into larger ordered structures like nanofibers, vesicles, or films could be studied using TEM to understand their morphology and internal structure.

Polymer Composites: If the compound is incorporated into a polymer matrix, TEM could be used to study its dispersion and the resulting morphology of the composite material.

In these contexts, TEM provides direct visual evidence of the material's form and structure, complementing the molecular-level information obtained from spectroscopic methods.

Derivatization Strategies and Analogue Design in Research

Systematic Approaches to Structural Modification for Research

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure found in numerous natural products and synthetic pharmaceuticals. mdpi.comnih.gov This ubiquity has made it a prime target for structural modification in the pursuit of new therapeutic agents. mdpi.comnih.gov Systematic approaches to modifying the 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde scaffold are typically guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific changes to the molecule's structure affect its biological activity or physical properties.

Key positions for modification on the scaffold include:

The Aromatic Ring (Positions 5, 6, and 8): Introducing various substituents on the benzene (B151609) ring can alter electronic properties, lipophilicity, and metabolic stability.

The Aliphatic Ring (Positions 3 and 4): Modifications here can introduce chirality and affect the molecule's three-dimensional shape, which is often crucial for biological interactions.

The Carbaldehyde Group (Position 7): This group is a highly versatile chemical handle for conjugation, allowing the core scaffold to be linked to other molecular fragments to create hybrid molecules.

By methodically altering these positions and evaluating the resulting analogues, researchers can build a comprehensive understanding of the SAR, leading to the rational design of compounds with optimized characteristics. nih.govnuph.edu.ua

Synthesis of N-Substituted 2-Oxo-1,2,3,4-tetrahydroquinoline Derivatives

The secondary amide nitrogen (N-1) in the 2-oxo-1,2,3,4-tetrahydroquinoline core is a common site for derivatization. Introducing alkyl or aryl groups at this position can significantly impact the compound's pharmacological and physicochemical properties.

N-Alkylation: A prevalent method for synthesizing N-alkyl derivatives involves the reaction of the parent lactam with an alkyl halide in the presence of a base. This reaction, analogous to the Williamson ether synthesis, proceeds via deprotonation of the amide nitrogen followed by nucleophilic attack on the alkyl halide. Boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde also provides an efficient route to N-alkyl tetrahydroquinolines under mild conditions. organic-chemistry.orgacs.org

N-Arylation: The introduction of an aromatic ring at the N-1 position is often achieved through cross-coupling reactions. The Chan-Evans-Lam (CEL) coupling reaction, which uses arylboronic acids as the aryl source and a copper catalyst, is a powerful tool for this transformation. organic-chemistry.orgmdpi.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Table 1: Representative Methods for N-Substitution

| Substitution Type | Reagents | Catalyst/Conditions | Description |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | Deprotonation of the N-H bond followed by nucleophilic substitution. |

| Reductive Alkylation | Aldehyde/Ketone, Hantzsch Ester | Boronic Acid | One-pot reduction of a quinoline (B57606) precursor and subsequent reductive amination. acs.org |

| N-Arylation | Arylboronic Acid (Ar-B(OH)₂) | Cu(OAc)₂, Base, Air | Copper-catalyzed Chan-Evans-Lam cross-coupling reaction. mdpi.com |

Synthesis of Analogues with Substitutions on the Aromatic Ring (e.g., Halogenation, Nitration)

Modifying the electronic landscape of the aromatic ring through the introduction of substituents is a cornerstone of analogue design. Electrophilic aromatic substitution reactions are commonly employed for this purpose.

Halogenation: Bromination is a well-studied transformation for the tetrahydroquinoline scaffold. The use of reagents like N-Bromosuccinimide (NBS) or bromine in various solvents can lead to mono- or poly-brominated products. nih.govresearchgate.net The regioselectivity of the reaction (i.e., which position on the ring is substituted) can be influenced by the reaction conditions and the presence of other substituents on the ring. For instance, studies on 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) have shown that reaction conditions can direct bromination to the 6- and/or 8-positions. researchgate.net

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a precursor for other functional groups, such as amines. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is highly dependent on the directing effects of the existing groups on the ring and whether the nitrogen at position 1 is protected. N-protection can prevent N-protonation under the acidic reaction conditions, thereby altering the electronic nature of the scaffold and directing the incoming nitro group to different positions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Positions of Substitution | Key Considerations |

| Bromination | Br₂, N-Bromosuccinimide (NBS) | C-6, C-8 | Solvent and N-1 substituent can influence regioselectivity and potential for dehydrogenation of the heterocyclic ring. nih.govresearchgate.net |

| Nitration | HNO₃, H₂SO₄ | C-6, C-8 | N-protection is often required to control regioselectivity and prevent side reactions. |

Synthesis of Carbaldehyde-Derived Conjugates with Heterocyclic Moieties

The carbaldehyde group at the C-7 position is an exceptionally useful functional group for building more complex molecules. It readily participates in condensation reactions, allowing the 2-oxo-1,2,3,4-tetrahydroquinoline core to be conjugated with various other chemical entities, particularly other heterocyclic rings.

The Knoevenagel condensation is a prominent reaction used for this purpose. wikipedia.orgresearchgate.netresearchgate.net It involves the reaction of the aldehyde with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgjocpr.com Many heterocyclic compounds, such as barbituric acid, pyrazolones, and rhodanine, contain such active methylene groups. The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to form a new carbon-carbon double bond, effectively linking the two heterocyclic systems. wikipedia.orgchemrj.org This strategy is widely used to synthesize compounds for biological screening, as it allows for the combination of two different pharmacophores into a single molecule. mdpi.com

Table 3: Examples of Heterocyclic Moieties for Knoevenagel Condensation

| Heterocyclic Reactant | Active Methylene Position | Resulting Conjugate Type |

| Barbituric Acid / Thiobarbituric Acid | C-5 | Arylidenebarbiturates |

| Meldrum's Acid | C-5 | Arylidenemalonates |

| 1,3-Dimethylpyrazolone | C-4 | Arylidenepyrazolones |

| Rhodanine | C-5 | Arylidenerhodanines |

Stereoselective Synthesis of Chiral Analogues

Introducing chirality into the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can be critical for biological activity, as different stereoisomers often exhibit distinct interactions with chiral biological targets like enzymes and receptors. Stereoselective synthesis focuses on producing a single desired stereoisomer in high purity.

One of the most effective methods for achieving this is through the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 3,4-dihydro-2-oxoquinoline (a quinolinone). nih.govmdpi.com This reaction uses a transition metal catalyst (commonly based on rhodium, ruthenium, or iridium) complexed with a chiral ligand. nih.govmdpi.com The chiral ligand creates a chiral environment around the metal center, directing the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess over the other.

Another approach is asymmetric transfer hydrogenation , which uses a hydrogen donor like Hantzsch ester or isopropanol (B130326) in place of hydrogen gas. organic-chemistry.orgthieme-connect.de Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be effective catalysts for this type of transformation, providing a metal-free alternative for the synthesis of enantioenriched tetrahydroquinolines. organic-chemistry.orgthieme-connect.de These methods are crucial for preparing optically active building blocks used in the development of advanced pharmaceutical agents. nih.govresearchgate.net

Research Applications of 2 Oxo 1,2,3,4 Tetrahydroquinoline 7 Carbaldehyde and Its Derivatives As Academic Probes and Scaffolds

Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, particularly when functionalized with a reactive carbaldehyde group, serves as a crucial building block for the synthesis of more complex molecular architectures. The aldehyde functionality is readily transformed into a variety of other chemical groups, providing a gateway to diverse compound libraries. For instance, aldehydes are common precursors in condensation reactions, such as the Knoevenagel condensation, and reductive amination, enabling the attachment of various side chains and heterocyclic systems. nih.gov

Synthetic strategies often involve multi-step domino reactions to efficiently construct the core tetrahydroquinoline nucleus from simple starting materials. nih.gov Once the core is formed, the carbaldehyde group can be utilized. For example, quinoline-2-carbaldehyde derivatives are known precursors for creating novel heterocyclic compounds. researchgate.net Similarly, the aldehyde group on the 2-oxo-tetrahydroquinoline ring can be reacted to form Schiff bases, oximes, and other derivatives, which can then be cyclized or further modified. This versatility allows chemists to introduce multiple points of diversity into the final molecules, which is essential for optimizing their biological activity and physicochemical properties. nih.govresearchgate.net A related compound, 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, which shares the core structure, is noted for its use in condensation reactions involving aldehydes, highlighting the synthetic utility of such functionalized scaffolds. biosynth.com

Development of Advanced Pharmacological Scaffolds for Chemical Biology Research

The 2-oxo-tetrahydroquinoline scaffold has proven to be a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This has led to its extensive use in the development of advanced pharmacological agents for chemical biology research.

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of ligands derived from a common scaffold. For tetrahydroquinoline derivatives, SAR studies have revealed critical insights into their biological activities. For instance, in a series of tetrahydroquinolone derivatives designed as GPR41 modulators, modification of an aryl group attached to a furan (B31954) moiety was found to switch the compound's activity from antagonistic to agonistic. nih.gov This indicates that the nature of substituents on appended aromatic rings plays a pivotal role in determining the pharmacological outcome. nih.gov

In the development of 2-oxo-quinoline derivatives as CB2 receptor inverse agonists, SAR studies showed that while replacing a piperonylamide end of the lead compound with other aromatic amides did not significantly alter efficacy, specific substitutions on the phenyl ring could increase potency by up to 100-fold. bohrium.com Conversely, other groups, like a p-nitro-substitution, decreased potency. bohrium.com For anti-proliferative agents based on (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole structures, it was found that the electronic effect of substitutions on the quinoline (B57606) moieties is important for activity. mdpi.com Specifically, the presence of methoxy (B1213986) groups (OCH₃) on the phenyl rings of the quinoline scaffold correlated with the highest anti-proliferative activity. mdpi.com These detailed SAR studies provide a roadmap for the rational design of new derivatives with enhanced biological profiles. nuph.edu.uarsc.org

The 2-oxo-tetrahydroquinoline scaffold has been successfully employed to design potent and selective ligands for a variety of molecular targets, including enzymes and G protein-coupled receptors (GPCRs).

Enzyme Inhibitors: Derivatives of this scaffold have shown inhibitory activity against several important enzymes. For example, hybrid compounds incorporating tetrahydroquinoline and isoxazole (B147169) moieties have been identified as effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. mdpi.com Molecular modeling studies revealed that π–π stacking interactions between the tetrahydroquinoline ring and aromatic residues like tryptophan in the enzyme's active site are crucial for high inhibitory potency. mdpi.com In another study, 2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated as inhibitors of acetylcholinesterase. researchgate.net Furthermore, researchers have designed tetrahydroquinoline-based reversible inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic target relevant to cancer. mdpi.com

Receptor Ligands: The scaffold has also been used to develop ligands for receptors. A series of 2-oxoquinoline derivatives were synthesized and characterized as potent and selective inverse agonists for the cannabinoid type 2 (CB2) receptor, a target for inflammatory conditions. bohrium.comresearchgate.net Additionally, tetrahydroquinolone derivatives have been explored as modulators of GPR41, a receptor for short-chain fatty acids involved in metabolic and immune homeostasis. nih.gov

One of the most extensively researched applications of the 2-oxo-tetrahydroquinoline scaffold is in the development of anti-proliferative agents for cancer research. Numerous derivatives have demonstrated potent activity against a wide range of cancer cell lines.

A series of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives were synthesized, with several compounds showing significant anti-proliferative activity. mdpi.com Compound 8g from this series was the most active, with IC₅₀ values of 1.2 µM and 1.4 µM against MCF-7 (breast) and Panc-1 (pancreatic) cancer cell lines, respectively. mdpi.com Further investigation showed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. mdpi.com

Another study on tetrahydroquinolinone derivatives identified 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ) as having potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cells. nih.gov This compound was also found to induce cell cycle arrest and apoptosis. nih.gov Similarly, tetrahydroquinoline derivatives have been investigated as anti-proliferative compounds targeting the G Protein-coupled Estrogen Receptor (GPER) in breast cancer cells. nih.gov Compound 2 from this study decreased cell proliferation with IC₅₀ values of 50 µM and 25 µM in MCF-7 and MDA-MB-231 cell lines, respectively, after 72 hours. nih.gov

The table below summarizes the anti-proliferative activity of selected 2-oxo-tetrahydroquinoline derivatives.

Table 1: Anti-proliferative Activity of Selected 2-Oxo-tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |

|---|---|---|---|

| 8g | MCF-7 (Breast) | 1.2 | mdpi.com |

| Panc-1 (Pancreatic) | 1.4 | mdpi.com | |

| Caco-2 (Colon) | 1.9 | mdpi.com | |

| A549 (Lung) | 1.8 | mdpi.com | |

| 4a | HCT-116 (Colon) | 12.18 | nih.gov |

| A549 (Lung) | 6.72 | nih.gov | |

| 5j | HeLa (Cervix) | 35.1 | researchgate.net |

| MDA-MB-435 (Melanoma) | 60.4 | researchgate.net | |

| Compound 2 | MCF-7 (Breast) | 50 (at 72h) | nih.gov |

The quinoline core is historically famous for its antimicrobial properties, with quinine (B1679958) and fluoroquinolone antibiotics being prime examples. Research into 2-oxo-tetrahydroquinoline derivatives has also explored their potential as antimicrobial agents.

Quinoline-based hydroxyimidazolium hybrids have been synthesized and evaluated for their activity against a panel of fungal and bacterial pathogens. mdpi.com In one study, hybrid compounds 7c and 7d demonstrated notable antifungal activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. mdpi.com The same study found that hybrid 7b showed strong antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv with MIC values of 2 µg/mL and 10 µg/mL, respectively. mdpi.com The research indicated that 2-alkoxy-quinoline derivatives were generally more potent than their 2-oxo-quinoline counterparts in this series. mdpi.com

While much of the recent focus has been on anti-proliferative applications, the inherent antimicrobial potential of the quinoline scaffold continues to make its derivatives, including the 2-oxo-tetrahydroquinoline family, a subject of interest in the search for new anti-infective agents. researchgate.netacs.orgnih.gov

Table 2: Antimicrobial Activity of Selected Quinoline-Based Hybrids

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 7b | Staphylococcus aureus | 2 | mdpi.com |

| Mycobacterium tuberculosis H37Rv | 10 | mdpi.com | |

| 7c | Cryptococcus neoformans | 15.6 | mdpi.com |

| 7d | Cryptococcus neoformans | 15.6 | mdpi.com |

Applications in Materials Science Research

Currently, the application of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde and its direct derivatives in the field of materials science is not extensively documented in published literature. The research focus for this particular scaffold has been overwhelmingly concentrated on its biomedical potential, particularly in drug discovery and chemical biology. While quinoline derivatives, in general, have been explored as fluorescent materials, specific applications for the 2-oxo-tetrahydroquinoline scaffold in polymers, sensors, or other advanced materials remain an area open for future investigation. acs.org

Exploration in Polymer Chemistry for Novel Material Properties

The 2-quinolinone structural motif has been identified as a valuable component in the design of advanced, stimuli-responsive polymers. Researchers have successfully incorporated quinolinone units into linear polymer chains to create materials with tunable and reversible properties, highlighting their potential for next-generation recyclable systems and smart coatings. acs.org

One notable approach involves the synthesis of a random copolymer by reacting a methyl methacrylate (B99206) quinolinone monomer (QMMA) with 2-ethylhexyl methacrylate (EHMA). acs.org The resulting polymer, referred to as PQM, features pendant quinolinone groups. These groups serve as photosensitive crosslinking sites. Upon irradiation with UV light (e.g., 340 nm), the quinolinone moieties undergo a [2+2] photocycloaddition, forming dimers that create a robust polymer network. This photochemical crosslinking process transforms the material's mechanical properties. acs.org

A key feature of this system is its thermal reversibility. The crosslinked network can be deconstructed by heating it to a high temperature (e.g., 190 °C), which induces a thermally driven cycloreversion of the quinolinone dimers. acs.org This process breaks the crosslinks and returns the material to its original linear polymer state. This cycle of photochemical crosslinking and thermal de-crosslinking can be repeated multiple times, demonstrating the robustness and recyclability of the material. This technology has been applied to develop advanced coatings with reversible debonding capabilities. acs.org

| Cycle | Process | Conditions | Result |

|---|---|---|---|

| 1 | Photocycloaddition (Crosslinking) | Irradiation with UV light | Polymer network formation |

| 1 | Thermal Reversion (De-crosslinking) | Heating in solid state | Cleavage of crosslinks |

| 2 | Photocycloaddition (Crosslinking) | Irradiation with UV light | Polymer network reformation |

| 2 | Thermal Reversion (De-crosslinking) | Heating in solid state | Cleavage of crosslinks |

| 3 | Photocycloaddition (Crosslinking) | Irradiation with UV light | Polymer network reformation |

Investigation in Organic Electronics for Electronic Device Applications

The conjugated system and inherent photoactive properties of the 2-quinolone scaffold make it a structure of interest for applications in organic electronics. nih.gov While the specific 7-carbaldehyde derivative is not widely documented in this context, the broader family of quinoline and 2-quinolone derivatives is being actively investigated for use in various electronic devices. Research has highlighted their potential as π-electron acceptors in dye-sensitized solar cells, as organic semiconductors for transistors, and as components in electrochromic materials. nih.govrsc.orgmdpi.com

The utility of quinoline derivatives has been demonstrated in the development of solution-processable p-type organic semiconductors for organic field-effect transistors (OFETs). For instance, π-conjugated oligomers featuring vinylene-8-hydroxyquinoline units have been synthesized and fabricated into OFETs. rsc.org These devices have shown promising performance, exhibiting good hole mobilities and current on-off ratios, which are critical parameters for transistor applications. The performance is attributed to strong π–π stacking interactions between the quinoline-containing molecules in the solid state, which facilitates charge transport. rsc.org

Furthermore, compounds featuring quinoline and isoquinoline (B145761) units linked by an ethenylic bridge have been prepared as molecular materials for electrochromic applications. mdpi.comresearchgate.net These materials can reversibly change their color upon the application of an electrical voltage, making them suitable for devices like smart windows and displays. The electronic and optical properties of these molecules can be tuned by modifying the substituents on the quinoline rings. mdpi.com

| Parameter | Value |

|---|---|

| Semiconductor Type | p-type |

| Maximum Hole Mobility (μ) | 1.28 cm² V⁻¹ s⁻¹ |

| Current On-Off Ratio (I_on/I_off) | 10³ |

| Operating Voltage | < 6 V |

Bioinorganic Chemistry Research: Metal Complexation Studies

The 2-oxo-quinoline scaffold, particularly when functionalized with groups capable of chelation such as a carbaldehyde, is an excellent candidate for forming stable complexes with a variety of metal ions. The nitrogen atom within the quinoline ring and the oxygen atom of the carbonyl group, along with substituents, can act as coordination sites. Research in this area often focuses on Schiff base derivatives of quinoline carbaldehydes, which are versatile multidentate ligands.

Studies on ligands such as 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, a structural analog to the title compound's family, have demonstrated their ability to form stable complexes with transition metals. Novel complexes with Cobalt(II), Oxovanadium(IV), Zinc(II), and Copper(II) have been synthesized and characterized. researchgate.netnih.gov Spectroscopic analysis indicates that the ligand in these complexes is often bidentate, coordinating to the metal ion through the amine nitrogen and the deprotonated hydroxyl oxygen. researchgate.net

The physicochemical properties of these complexes, such as their stability and conductivity, have been investigated. The formation constants for Co(II) and V(IV) complexes were determined to be 2.05 × 10⁶ and 6.29 × 10⁵, respectively, indicating a high degree of stability. researchgate.net Molar conductance measurements in methanol (B129727) for related Zn(II) and Cu(II) complexes were found to be very low, suggesting the non-electrolytic nature of these coordination compounds. nih.gov This body of research underscores the significant potential of quinoline-carbaldehyde derivatives as versatile ligands in bioinorganic and coordination chemistry.

| Complex | Parameter | Value |

|---|---|---|

| Co(II) Complex | Formation Constant | 2.05 × 10⁶ |

| V(IV) Complex | Formation Constant | 6.29 × 10⁵ |

| Zn(II) Complex | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) | 20 |

| Cu(II) Complex | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) | 21 |

Future Directions and Emerging Research Avenues in 2 Oxo 1,2,3,4 Tetrahydroquinoline 7 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrahydroquinolines has traditionally relied on various methods, including the hydrogenation of quinolines and cyclization reactions. wikipedia.orgresearchgate.net However, future efforts are increasingly directed towards methodologies that are not only efficient but also environmentally benign. Domino reactions, also known as tandem or cascade reactions, represent a highly effective strategy for synthesizing complex molecules from simple starting materials in a single operation, thereby enhancing atom economy and reducing waste. nih.gov Such approaches could be adapted for the one-pot synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, potentially combining ring formation and functionalization steps.

Furthermore, the application of modern catalytic systems is a promising avenue. This includes the use of metal-mediated processes, such as iron-catalyzed intramolecular nitrene C-H insertion, which has been shown to produce 2-aryl-1,2,3,4-tetrahydroquinolines in good yields. nih.gov The development of visible-light-induced reactions, which often utilize inexpensive photocatalysts and operate under mild, transition-metal-free conditions, presents another green and efficient route for constructing related heterocyclic systems. acs.org

| Synthetic Strategy | Potential Advantages for Synthesis |

| Domino Reactions | High efficiency, atom economy, reduced waste, single-operation synthesis. nih.gov |

| Multicomponent Reactions (MCRs) | Synthesis of complex derivatives in a one-pot process with high yields. nih.gov |

| Metal-Mediated Cyclization | Offers novel pathways to the core structure with potential for stereocontrol. nih.gov |

| Visible-Light Photocatalysis | Utilizes inexpensive catalysts, transition-metal-free, high diastereoselectivity. acs.org |

Application of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods can provide profound insights into its structural, electronic, and reactive properties. Density Functional Theory (DFT) studies, for instance, can be employed to calculate properties like HOMO-LUMO gaps, which indicate the molecule's reactivity and electronic stability. mdpi.com Such calculations help in predicting the most reactive sites and understanding the mechanisms of potential reactions.

Natural Bonding Orbital (NBO) analysis can further elucidate charge distribution within the molecule, identifying electron-rich and electron-poor centers that are crucial for designing targeted derivatization reactions. mdpi.com These computational tools are pivotal for the rational design of novel derivatives. By simulating the interactions of designed molecules with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby streamlining the discovery process and reducing reliance on extensive empirical screening. nih.govresearchgate.nettandfonline.com

| Computational Method | Application in Rational Design |

| Density Functional Theory (DFT) | Predicts structural reactivity, electronic properties, and HOMO-LUMO gaps. mdpi.com |

| Natural Bonding Orbital (NBO) Analysis | Determines charge separation and transfer, identifying donor-acceptor sites. mdpi.com |

| Molecular Docking | Simulates binding of derivatives to biological targets to predict efficacy. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigates reaction mechanisms and transition states with high accuracy. |

Exploration of New Chemical Reactivity Profiles and Derivatization Pathways

The unique combination of a lactam (cyclic amide) and an aromatic aldehyde in this compound offers a rich landscape for chemical exploration. The aldehyde functionality is a versatile handle for a multitude of transformations. For instance, it can readily participate in condensation reactions, such as the Kabachnik-Fields reaction to synthesize α-aminophosphonates, which are known for their antitumor activities. nih.gov It can also be converted into Schiff bases, which have shown promising antioxidant properties. researchgate.net

The tetrahydroquinolinone core itself presents opportunities for derivatization. The nitrogen atom of the lactam can be subjected to N-alkylation or N-acylation to introduce diverse substituents. The reactivity of the core structure allows it to be tethered to other moieties, such as triazoles via click chemistry, a method known for its efficiency and mild reaction conditions. mdpi.com This combination of a proven scaffold with other pharmacologically relevant groups can lead to the discovery of novel compounds with synergistic or multi-target biological activities. mdpi.com

| Functional Group | Reaction Type | Potential Products/Applications |

| 7-Carbaldehyde | Condensation Reactions (e.g., Kabachnik-Fields) | α-Aminophosphonate derivatives with potential antitumor activity. nih.gov |

| 7-Carbaldehyde | Schiff Base Formation | Antioxidant and antimicrobial agents. researchgate.net |

| Lactam N-H | N-Alkylation / N-Acylation | Introduction of diverse functional groups to modulate properties. researchgate.net |

| Core Scaffold | Click Chemistry | Tethering to other bioactive moieties like triazoles. mdpi.com |

Integration of the Scaffold into Complex Architectures for Diverse Research Domains

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antiarrhythmic, antiviral, and antimalarial properties. nih.gov The this compound molecule is an ideal starting point for building more complex molecular architectures. Its aldehyde group serves as a key anchor point for elaboration, allowing for its integration into larger, polycyclic systems or conjugation with other pharmacophores.

This scaffold's versatility makes it a valuable component in diversity-oriented synthesis programs aimed at creating libraries of compounds for high-throughput screening. By systematically modifying the core and introducing various substituents via the aldehyde handle, researchers can explore vast chemical space to identify novel agents for various research domains, from medicinal chemistry to materials science. The inherent biological relevance of the tetrahydroquinoline core suggests that such complex architectures could lead to the development of potent and selective therapeutic agents. researchgate.nettandfonline.com

Green Chemistry Principles in the Synthesis and Application of the Compound

The principles of green chemistry are becoming increasingly integral to chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netethernet.edu.et For this compound, these principles can be applied throughout its lifecycle, from synthesis to derivatization. The development of synthetic routes that utilize renewable starting materials, minimize the use of hazardous solvents, and employ catalytic rather than stoichiometric reagents is a key future goal.

One promising green approach involves the use of deep eutectic solvents (DES), which are biodegradable, non-hazardous, and can enhance reaction efficiency and selectivity, as demonstrated in the synthesis of related isoquinoline (B145761) derivatives. researchgate.net The use of solvent-free reaction conditions or benign solvents like water or ethanol, often coupled with energy-efficient techniques like microwave irradiation, can further reduce the environmental footprint. nih.gov By prioritizing atom economy, reducing waste, and designing safer chemicals, the future of research on this compound can align with the broader goals of sustainable chemistry. researchgate.net

Q & A

Q. How to reconcile conflicting stability data under oxidative conditions?

- Methodological Answer : Oxidative degradation pathways depend on pH and light exposure. Use accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC monitoring. Identify degradation products (e.g., carboxylic acid derivatives via aldehyde oxidation) and adjust storage buffers to pH 6–7 to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products